molecular formula C9H7BrN2O2 B12508323 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid

7-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B12508323
M. Wt: 255.07 g/mol
InChI Key: WUNQAPWSSAOSSX-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-1H-indazole-3-carboxylic acid is an organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indazole ring. It is a white crystalline solid, sparingly soluble in water but soluble in organic solvents such as ketones, alcohols, and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 7-iodo-1H-indazole with a brominating agent to introduce the bromine atom at the 7th position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and methylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-1-methyl-1H-indazole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .

Comparison with Similar Compounds

  • 7-Bromo-1H-indazole-3-carboxylic acid ethyl ester
  • Methyl 7-bromo-1H-indazole-3-carboxylate
  • 1H-Indazole-3-carboxylic acid methyl ester

Comparison: Compared to other similar compounds, 7-Bromo-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of a methyl group at the 1st position, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

7-bromo-1-methylindazole-3-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-8-5(3-2-4-6(8)10)7(11-12)9(13)14/h2-4H,1H3,(H,13,14)

InChI Key

WUNQAPWSSAOSSX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)C(=O)O

Origin of Product

United States

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